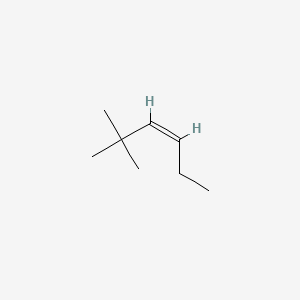

cis-2,2-Dimethyl-3-hexene

描述

Significance of Alkene Stereoisomerism in Organic Chemistry

Stereoisomerism, the phenomenon where molecules share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is a critical concept in organic chemistry. fiveable.me In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to geometric isomers, commonly referred to as cis and trans isomers or, more broadly, using the E/Z notation. numberanalytics.comlibretexts.org This seemingly subtle difference in spatial arrangement can have a dramatic impact on a molecule's physical properties, such as boiling point and melting point, as well as its chemical reactivity. numberanalytics.com The specific stereochemistry of an alkene can dictate the stereochemical outcome of a reaction, influencing which products are formed. numberanalytics.com This principle is fundamental in various applications, from the synthesis of complex pharmaceuticals to the properties of polymers. numberanalytics.com

Academic Relevance of cis-2,2-Dimethyl-3-hexene as a Model Compound for Stereochemical Investigations

This compound serves as an excellent model compound for exploring the nuances of stereochemistry. Its well-defined structure allows researchers to investigate how the spatial arrangement of atoms influences reaction pathways and rates. The presence of the bulky tert-butyl group provides a significant steric hindrance that can be used to probe the stereoselectivity of various chemical reactions. By studying how different reagents approach the double bond in this compound, chemists can gain valuable insights into the mechanisms of reactions such as additions and oxidations.

Overview of Key Research Domains for this compound Studies

Research involving this compound spans several key domains within chemistry. One significant area is the study of reaction kinetics and mechanisms. For instance, it has been used in investigations of ozonolysis, a reaction of critical importance in atmospheric chemistry. cdnsciencepub.comresearchgate.net In these studies, the compound helps to elucidate how the structure of an alkene affects the cleavage of the carbon-carbon double bond by ozone. cdnsciencepub.com Furthermore, it is employed in organic synthesis, where its specific stereochemistry can be leveraged to produce target molecules with a desired three-dimensional structure. echemi.com The compound is also utilized in spectroscopic studies to understand how molecular geometry affects spectral properties, such as those observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. spectrabase.com

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 690-92-6 |

| Boiling Point | 116.4 °C (lit.) |

| Synonyms | (Z)-2,2-Dimethyl-3-hexene, 2,2-Dimethyl-cis-3-hexene |

Data sourced from references nih.govchemeo.comcalpaclab.comchemicalbook.comncats.io.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-2,2-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLZSSHKQZJYTJ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880935 | |

| Record name | 3-hexene, 2,2-dimethyl-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-92-6 | |

| Record name | 3-Hexene, 2,2-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,2-Dimethyl-3-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hexene, 2,2-dimethyl-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-2,2-dimethylhex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-3-HEXENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZD543W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of Cis 2,2 Dimethyl 3 Hexene

Electrophilic Additions to the Alkene Moiety

The electron-rich carbon-carbon double bond in cis-2,2-Dimethyl-3-hexene is susceptible to attack by electrophiles, leading to a variety of addition products. The stereochemistry and regiochemistry of these reactions are profoundly influenced by the cis configuration of the alkene and the steric hindrance imposed by the bulky tert-butyl group.

Epoxidation Reactions: Stereo- and Regiochemical Aspects

The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide. This transformation is a classic example of an electrophilic addition where the peroxy acid serves as the source of an electrophilic oxygen atom.

The epoxidation of alkenes with peroxy acids is generally accepted to proceed through a concerted mechanism. ucalgary.calibretexts.orglibretexts.org This means that the formation of the new carbon-oxygen bonds and the breaking of the oxygen-oxygen bond in the peroxy acid occur in a single, synchronous step. For cis-alkene substrates like this compound, this concerted pathway has important stereochemical consequences. The oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. libretexts.orglibretexts.org Consequently, the cis stereochemistry of the starting alkene is retained in the resulting epoxide, leading to the formation of a cis-epoxide. libretexts.orglibretexts.org

The transition state for this reaction is often depicted as a "butterfly" or spiro arrangement, where the peroxy acid is oriented over the plane of the alkene. The π electrons of the alkene act as the nucleophile, attacking the electrophilic oxygen of the peroxy acid, while a lone pair on that oxygen simultaneously attacks one of the alkene carbons. This intricate dance of electrons ensures the stereospecificity of the reaction.

The rate of epoxidation is sensitive to both electronic and steric factors. Electron-donating groups on the alkene increase the nucleophilicity of the double bond and generally accelerate the reaction. ucalgary.ca However, steric hindrance around the double bond can impede the approach of the bulky peroxy acid reagent, leading to a decrease in the reaction rate.

| Alkene | Relative Rate of Epoxidation |

|---|---|

| Ethene (H₂C=CH₂) | 1 |

| Propene (CH₃CH=CH₂) | 24 |

| cis-2-Butene (CH₃CH=CHCH₃) | 500 |

| 2-Methyl-2-butene ((CH₃)₂C=CHCH₃) | 6500 |

This table is based on generalized data and serves to illustrate the electronic effect of alkyl substituents on epoxidation rates. ucalgary.ca

While the increasing substitution in the table correlates with a higher reaction rate due to electronic effects, significant steric hindrance, such as that from a tert-butyl group adjacent to the double bond, would be expected to counteract this trend. A quantitative comparison would require experimental determination of the rate constant for the epoxidation of this compound.

Hydroboration-Oxidation: Probing Syn-Addition Stereochemistry and Diastereomeric Product Distribution

Hydroboration-oxidation is a two-step reaction sequence that converts alkenes into alcohols. masterorganicchemistry.com This process is renowned for its predictable stereochemistry and regiochemistry, making it a powerful tool in organic synthesis.

The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the double bond. This addition is a concerted, syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkene. libretexts.org The regioselectivity of this step is governed by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond. masterorganicchemistry.com In the case of this compound, the bulky tert-butyl group directs the boron atom to the C-3 position, and consequently, the hydrogen atom to the C-2 position.

The second step involves the oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) in the presence of a base. This step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same stereocenter. libretexts.org

Radical Reactions and Atmospheric Chemical Significance

Beyond electrophilic additions, this compound can undergo radical reactions, which are particularly relevant in the context of atmospheric chemistry. The reaction with halogen atoms, such as chlorine, can proceed through different mechanistic pathways, influencing the atmospheric fate of this volatile organic compound.

Halogen Atom (e.g., Chlorine) Reaction Kinetics and Mechanistic Pathways: Addition vs. Hydrogen Abstraction

In the atmosphere, chlorine atoms can initiate the degradation of alkenes. The reaction of a chlorine atom with an alkene can proceed via two primary pathways: addition to the double bond or abstraction of a hydrogen atom, typically from an allylic position.

While specific kinetic data for the reaction of chlorine atoms with this compound is not available in the reviewed literature, a study on the structurally similar compound, cis-3-hexene, provides valuable insights. The experimental rate coefficient for the reaction of chlorine atoms with cis-3-hexene at 296 ± 2 K was determined to be (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. scielo.br

| Reactant | Rate Coefficient (k) at 296 K (cm³ molecule⁻¹ s⁻¹) | Addition Pathway Branching Ratio (%) | Hydrogen Abstraction Pathway Branching Ratio (%) |

|---|---|---|---|

| cis-3-Hexene | (4.13 ± 0.51) × 10⁻¹⁰ | ~70 | ~30 |

Data for cis-3-hexene is used as a proxy for this compound. scielo.br

For this compound, the presence of the tert-butyl group would likely influence these branching ratios. The steric hindrance around the double bond might slightly decrease the rate of the addition pathway. Conversely, the presence of allylic hydrogens at the C-5 position would still allow for the hydrogen abstraction pathway to occur. A detailed kinetic study of this compound would be necessary to quantify these effects precisely.

Hydroxyl Radical Reactions: Experimental and Theoretical Kinetic Analysis with Implications for Atmospheric Degradation

The rate coefficient for the gas-phase reaction of OH radicals with alkenes is primarily dependent on the structure of the alkene, particularly the degree of substitution at the double bond and the presence of other functional groups. The reaction typically proceeds via electrophilic addition of the OH radical to the carbon-carbon double bond, forming a transient radical adduct. This adduct can then react with molecular oxygen in the atmosphere, leading to the formation of various oxygenated products and contributing to the formation of secondary organic aerosols and ozone.

Kinetic studies on related C6 alkenes, such as cis-3-hexene, provide valuable insights. For instance, the rate coefficient for the reaction of OH radicals with cis-3-hexene has been experimentally determined to be approximately (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net Theoretical calculations for cis-3-hexene have also been performed, yielding a global rate coefficient of 8.10 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net

The presence of two methyl groups on the C-2 carbon in this compound is expected to influence the reaction rate. The electron-donating nature of the alkyl groups can increase the electron density of the double bond, potentially increasing the rate of electrophilic addition by the OH radical. However, steric hindrance from the bulky tert-butyl group might slightly decrease the rate of addition at the C-3 position.

The atmospheric lifetime (τ) of an organic compound with respect to its reaction with OH radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate coefficient for the reaction with OH radicals and [OH] is the average atmospheric concentration of OH radicals (typically around 1 x 10⁶ molecules cm⁻³). Based on the rate coefficients of similar alkenes, the atmospheric lifetime of this compound is expected to be on the order of a few hours, indicating its rapid removal from the atmosphere.

Table 1: Experimental and Theoretical Rate Coefficients for the Reaction of OH Radicals with Related Alkenes at 298 K

| Alkene | k_OH (experimental) (cm³ molecule⁻¹ s⁻¹) | k_OH (theoretical) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) (hours) |

|---|---|---|---|

| cis-3-Hexene | (6.27 ± 0.66) × 10⁻¹¹ researchgate.net | 8.10 × 10⁻¹¹ researchgate.net | ~4.4 |

| cis-3-Hexenyl acetate (B1210297) | (4.19 ± 0.38) × 10⁻¹¹ nih.gov | - | ~6.6 |

Atmospheric lifetime calculated assuming an average [OH] of 1 x 10⁶ molecules cm⁻³.

Catalytic Transformations Involving this compound

Catalytic hydrogenation is a fundamental reaction of alkenes, leading to the corresponding alkanes. This process can be carried out using either homogeneous or heterogeneous catalysts.

Homogeneous Catalytic Hydrogenation:

Homogeneous hydrogenation catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), operate in the same phase as the reactant. The mechanism typically involves a series of steps within a catalytic cycle:

Oxidative Addition: The catalyst reacts with hydrogen gas (H₂), leading to the formation of a dihydrido-metal complex.

Alkene Coordination: The alkene, this compound, coordinates to the metal center.

Migratory Insertion: A hydrogen atom from the metal center is transferred to one of the carbons of the double bond, forming a metal-alkyl intermediate.

Reductive Elimination: The second hydrogen atom is transferred to the other carbon of the original double bond, and the resulting alkane, 2,2-dimethylhexane, is released from the catalyst, regenerating the active catalytic species.

The stereochemistry of homogeneous hydrogenation is typically syn-addition, meaning both hydrogen atoms add to the same face of the double bond.

Heterogeneous Catalytic Hydrogenation:

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are in a different phase from the reactants. The reaction occurs on the surface of the metal catalyst. The generally accepted Horiuti-Polanyi mechanism involves the following steps:

Adsorption: Both hydrogen and the alkene are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of molecular hydrogen is broken, and individual hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the surface.

Second Hydrogen Addition: A second hydrogen atom is transferred to the other carbon, forming the saturated alkane.

Desorption: The product, 2,2-dimethylhexane, desorbs from the catalyst surface, making the active sites available for further reaction.

Similar to homogeneous hydrogenation, heterogeneous hydrogenation also typically results in syn-addition of hydrogen.

Thermochemical Characterization:

Table 2: Representative Heats of Hydrogenation for C6 Alkenes

| Alkene | Heat of Hydrogenation (kJ/mol) |

|---|---|

| 1-Hexene | -126 |

| cis-2-Hexene | -120 |

Tandem isomerization-hydrosilylation is a powerful synthetic methodology that combines the migration of a carbon-carbon double bond with the addition of a silicon-hydrogen bond across it. This process allows for the conversion of internal alkenes, such as this compound, into terminal alkylsilanes, which are valuable synthetic intermediates.

The reaction is typically catalyzed by transition metal complexes, often based on rhodium or iridium. The general mechanism involves:

Isomerization: The catalyst first facilitates the isomerization of the internal alkene to a terminal alkene. For this compound, this would involve a series of migratory insertions and β-hydride eliminations to ultimately form 2,2-dimethyl-1-hexene.

Hydrosilylation: The catalyst then promotes the addition of a hydrosilane (R₃SiH) across the double bond of the terminal alkene. This typically occurs with anti-Markovnikov selectivity, meaning the silicon atom adds to the terminal carbon.

Table 3: Catalytic Systems for Tandem Isomerization-Hydrosilylation of Alkenes

| Catalyst Type | Alkene Substrates | Typical Products |

|---|---|---|

| Cationic Rh(III) complexes | Internal hexenes | Terminal alkylsilanes researchgate.net |

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation of Cis 2,2 Dimethyl 3 Hexene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical method that probes the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen and carbon atoms, NMR provides unparalleled insight into molecular structure and connectivity.

Proton NMR (¹H NMR) Analysis: Configurational Assignment through Vicinal Coupling and Chemical Shift Differences

Proton NMR (¹H NMR) spectroscopy is particularly adept at distinguishing between cis and trans isomers of alkenes. The key to this differentiation lies in the analysis of chemical shifts and spin-spin coupling constants, especially the vicinal coupling (³J) between protons on adjacent carbons.

In cis-2,2-Dimethyl-3-hexene, the two vinylic protons (attached to the C=C double bond) are crucial for stereochemical assignment. Due to the cis geometry, these protons are spatially closer to each other, resulting in a characteristic vicinal coupling constant typically in the range of 6-12 Hz. This is significantly smaller than the 12-18 Hz range observed for the corresponding trans isomer, a consequence of the dihedral angle dependence of the coupling constant as described by the Karplus equation.

The chemical shifts of the protons in this compound are influenced by their local electronic environments. The bulky tert-butyl group, positioned on the same side as the ethyl group in the cis configuration, exerts a deshielding effect on the adjacent vinylic proton. Consequently, the vinylic protons in the cis isomer will exhibit distinct chemical shifts from those in the trans isomer.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| C(CH₃)₃ | ~1.0 | Singlet | - |

| =CH-C(CH₃)₃ | ~5.3 | Doublet | ~10 |

| =CH-CH₂CH₃ | ~5.4 | Doublet of Triplets | ~10, ~7 |

| -CH₂-CH₃ | ~2.0 | Quintet | ~7 |

| -CH₂-CH₃ | ~0.9 | Triplet | ~7 |

Note: The data in this table is predicted based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) for Detailed Carbon Skeleton Analysis and Isomer Differentiation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum, allowing for a complete accounting of the carbon skeleton.

The chemical shifts of the carbon atoms are highly sensitive to their local environment. The sp²-hybridized carbons of the double bond typically resonate in the downfield region of the spectrum (around 115-140 ppm). A key diagnostic feature for distinguishing between cis and trans isomers is the steric shielding effect, often referred to as the γ-gauche effect. In the cis isomer, the carbon atoms of the ethyl group and the tert-butyl group are in a sterically crowded environment. This steric compression leads to an upfield shift (lower ppm value) for these carbon signals compared to their counterparts in the less-strained trans isomer.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (CH₃)₃ | ~32 |

| C(C H₃)₃ | ~29 |

| C =C | ~135 |

| C=C | ~125 |

| C H₂-CH₃ | ~21 |

| -CH₂-C H₃ | ~14 |

Note: The data in this table is predicted based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Isomer Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule and can also provide evidence for stereoisomerism.

For this compound, several key vibrational modes are diagnostic. The stretching vibration of the C=C double bond typically appears in the region of 1630-1660 cm⁻¹. The intensity of this absorption can be weak in highly symmetrical alkenes, but in a cis-disubstituted alkene, it is generally observable.

The most definitive IR spectral feature for distinguishing cis and trans isomers arises from the C-H out-of-plane bending vibrations of the vinylic hydrogens. Cis-disubstituted alkenes exhibit a characteristic strong absorption band in the range of 675-730 cm⁻¹. In contrast, trans-disubstituted alkenes show a strong band at a higher frequency, typically between 960-975 cm⁻¹. The presence of a strong band in the former region for this compound would provide compelling evidence for its cis configuration.

Additionally, the spectrum will display C-H stretching vibrations. The sp² C-H stretching of the vinylic hydrogens will appear at frequencies above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the sp³ C-H stretching of the alkyl groups (tert-butyl and ethyl) will be observed below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| sp² C-H Stretch | 3000-3100 | Medium |

| sp³ C-H Stretch | 2850-2960 | Strong |

| C=C Stretch | 1630-1660 | Medium-Weak |

| sp³ C-H Bend | 1365-1470 | Medium |

| cis C-H Out-of-Plane Bend | 675-730 | Strong |

Note: The data in this table is based on established principles of IR spectroscopy. Actual experimental values may vary.

Computational and Theoretical Chemistry of Cis 2,2 Dimethyl 3 Hexene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental tools for modeling the behavior of molecules at the electronic level. For cis-2,2-dimethyl-3-hexene, these methods can predict its geometry, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly valuable for characterizing the transition states of chemical reactions and elucidating their pathways. For a reaction involving this compound, such as electrophilic addition, DFT calculations can map the potential energy surface, identifying the reactant, transition state, and product geometries.

The process involves optimizing the molecular geometry to find the lowest energy structure (ground state). A transition state search is then performed to locate the saddle point on the potential energy surface that connects reactants to products. This transition state structure represents the highest energy point along the reaction coordinate. Key information derived from these calculations includes:

Activation Energy (ΔG‡): The Gibbs free energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Reaction Energy (ΔG_rxn): The Gibbs free energy difference between the products and the reactants, indicating whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

Vibrational Frequencies: Calculation of vibrational frequencies helps to confirm the nature of the stationary points. A ground state structure will have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in the hydrohalogenation of this compound, DFT could be used to model the formation of the carbocation intermediate and the subsequent nucleophilic attack, helping to rationalize the regioselectivity (Markovnikov's rule) and stereoselectivity of the reaction.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. Computational chemistry, particularly DFT, allows for the prediction of KIEs, which serves as a powerful tool for validating proposed reaction mechanisms.

The KIE is primarily a consequence of the change in zero-point vibrational energy (ZPVE) when an atom's mass is altered. A C-H bond has a higher vibrational frequency and thus a higher ZPVE than a C-D (deuterium) bond. If this bond is broken or significantly altered in the rate-determining step, a primary KIE (typically kH/kD > 1) is observed.

Computational prediction of KIEs involves:

Calculating the vibrational frequencies for both the light (e.g., H-containing) and heavy (e.g., D-containing) isotopologues of the reactant and the transition state.

Using these frequencies to calculate the ZPVE for each species.

Applying the Bigeleisen-Mayer equation or simplified models to calculate the kL/kH ratio from the ZPVE differences.

For this compound, predicting the KIE for a reaction like allylic bromination could help determine the extent of C-H bond breaking in the transition state, thus supporting or refuting a proposed mechanism.

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary KIE | 2 - 8 | C-H bond is broken in the rate-determining step. The magnitude depends on the linearity of the transition state. |

| Secondary α-KIE | 0.95 - 1.05 | Hybridization change at the carbon not involved in bond breaking. Inverse effect (kH/kD < 1) for sp2 to sp3 change; normal effect (kH/kD > 1) for sp3 to sp2. |

| Secondary β-KIE | 1.05 - 1.30 | Often attributed to hyperconjugation effects stabilizing a developing positive charge in the transition state. |

Molecular Modeling of Stereochemical Influences on Reaction Stereoselectivity

The stereochemistry of this compound, with a bulky tert-butyl group and an ethyl group on the same side of the double bond, creates significant steric hindrance. Molecular modeling can be employed to predict and rationalize the stereoselectivity of reactions at the double bond.

Using computational models, one can simulate the approach of a reagent to either face of the double bond. By calculating the energies of the competing transition states, it is possible to predict which stereoisomeric product will be favored. For instance, in the epoxidation of this compound with a peroxy acid, the reagent is expected to approach from the less sterically hindered face of the alkene. Molecular mechanics or DFT calculations can quantify this steric bias by comparing the activation energies for the two pathways, thus predicting the diastereomeric ratio of the resulting epoxide products. These models are essential for understanding how the specific three-dimensional arrangement of atoms directs the outcome of a chemical reaction.

Theoretical Studies on Alkene Isomer Stability and Relative Energetics

Theoretical calculations are crucial for determining the relative stabilities of alkene isomers. The stability of an alkene is influenced by factors such as the degree of substitution of the double bond and steric strain. In the case of 2,2-dimethyl-3-hexene, the trans isomer is predicted to be more stable than the cis isomer.

This difference in stability is primarily due to steric strain (also known as van der Waals strain) in the cis isomer, where the bulky tert-butyl group and the ethyl group are forced into close proximity on the same side of the double bond. This unfavorable interaction raises the ground-state energy of the cis isomer compared to the trans isomer, where these groups are on opposite sides.

Computational methods can quantify this energy difference by calculating the ground-state energies of both isomers. The difference in their calculated enthalpies of formation (ΔHf°) provides a direct measure of their relative stability.

The accuracy of theoretical calculations must be validated by comparing them with experimental data. Thermochemical data, such as the enthalpy of formation (ΔHf°) and the heat of hydrogenation (ΔHhydrog), are key benchmarks. While experimental data for this compound is not readily found in major databases, data for its trans-isomer is available and can be used for comparison.

The heat of hydrogenation is a direct experimental measure of alkene stability; more stable alkenes release less heat upon hydrogenation. The cis isomer, being less stable due to steric strain, is expected to have a more exothermic (more negative) heat of hydrogenation than the trans isomer. For typical disubstituted alkenes, the energy difference between cis and trans isomers is in the range of 4-5 kJ/mol.

| Compound | Experimental ΔfH° (liquid) | Expected ΔHhydrog (relative) | Predicted Relative Stability |

|---|---|---|---|

| trans-2,2-Dimethyl-3-hexene | -157.8 ± 2.0 kJ/mol | Less exothermic | More stable |

| This compound | Data not available (Expected to be less negative/higher energy) | More exothermic | Less stable |

By calculating these thermochemical properties for both isomers using various computational methods (e.g., G3, G4, CBS-QB3) and comparing the results for the trans isomer with the known experimental value, the accuracy of the chosen theoretical model can be assessed. This validated model can then be used to provide a reliable prediction for the properties of the cis isomer.

Applications of Cis 2,2 Dimethyl 3 Hexene in Fundamental Chemical Research

Utilization as a Versatile Substrate in the Development of Complex Organic Synthesis Pathways

While comprehensive total syntheses of complex natural products originating from cis-2,2-dimethyl-3-hexene are not extensively documented, its application in key synthetic transformations highlights its role as a useful substrate in the development of synthetic pathways. One of the most significant of these transformations is epoxidation, a fundamental reaction for introducing functionality into organic molecules and a common step in the synthesis of pharmaceuticals and other bioactive compounds.

The epoxidation of this compound with dimethyldioxirane (B1199080) (DMDO) has been a subject of kinetic studies. These studies are crucial for understanding the reactivity of substituted alkenes and for planning their incorporation into more complex synthetic routes. The reaction proceeds to form the corresponding epoxide, a versatile intermediate that can undergo various subsequent reactions, such as ring-opening with nucleophiles, to build more elaborate molecular architectures. The established reactivity of this compound in such transformations makes it a reliable substrate for medicinal chemists and synthetic organic chemists in the construction of molecular libraries and in the early stages of drug discovery.

Contributions to the Understanding and Design of Novel Catalytic Mechanisms

A significant contribution of this compound to fundamental chemical research lies in its use as a model substrate for the investigation of catalytic mechanisms, particularly in asymmetric catalysis. The enantioselective epoxidation of prochiral alkenes is a critical transformation in modern organic synthesis, and understanding the factors that govern the stereochemical outcome is paramount for the design of efficient catalysts.

This compound has been employed as a non-conjugated olefinic substrate in studies of the (salen)Mn(III)-catalyzed epoxidation reaction. acs.orguni-koeln.descholaris.ca Research in this area has focused on elucidating the influence of the electronic properties of the catalyst on the enantioselectivity of the epoxidation. By systematically modifying the substituents on the salen ligand of the manganese catalyst, researchers have been able to correlate the electronic nature of the catalyst with the enantiomeric excess (ee) of the resulting epoxide of this compound.

For instance, studies have shown that (salen)Mn(III) catalysts bearing electron-donating groups on the 5,5'-positions of the salen ligand generally lead to higher enantioselectivities in the epoxidation of this compound. acs.orguni-koeln.descholaris.ca This trend has been quantified through Hammett plots, which show a linear correlation between the logarithm of the enantiomeric ratio and the Hammett substituent constant (σp) of the catalyst's substituents. uni-koeln.de

Table 1: Enantioselectivity of the (salen)Mn(III)-Catalyzed Epoxidation of this compound with Various Catalysts

| Catalyst Substituent (X) | Hammett Constant (σp) | Enantiomeric Excess (% ee) |

| OMe | -0.27 | 78 |

| t-Bu | -0.20 | 75 |

| H | 0.00 | 68 |

| Br | 0.23 | 55 |

| NO2 | 0.78 | 30 |

Data compiled from studies on the electronic tuning of Jacobsen-type catalysts. The enantiomeric excess values are representative and may vary depending on specific reaction conditions. uni-koeln.descholaris.ca

These findings have been instrumental in supporting the mechanistic hypothesis that the enantioselectivity of this reaction is linked to the position of the transition state along the reaction coordinate. uni-koeln.de The use of this compound as a simple, non-conjugated model has been crucial in isolating and studying these electronic effects without the complicating influence of substrate conjugation.

Furthermore, kinetic studies on the epoxidation of this compound with dimethyldioxirane have provided valuable data on the inherent reactivity of this alkene and the stereoselectivity of the reaction. The second-order rate constant for the epoxidation of this compound has been determined, allowing for a quantitative comparison of its reactivity with other alkenes. Notably, the cis isomer of 2,2-dimethyl-3-hexene exhibits a significantly higher rate of epoxidation compared to its trans counterpart, a finding that contributes to the broader understanding of steric and electronic effects in this fundamental reaction.

Table 2: Second-Order Rate Constants for the Epoxidation of 2,2-Dimethyl-3-hexene Isomers with Dimethyldioxirane

| Isomer | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Relative Rate (krel) |

| This compound | 0.26 | 26 |

| trans-2,2-Dimethyl-3-hexene (B1605396) | 0.01 | 1 |

Kinetic data from studies on alkene epoxidation with dimethyldioxirane.

Role as a Canonical Model System for Studies in Geometric Isomerism and Stereochemical Principles in Alkenes

This compound serves as a clear and unambiguous example of geometric isomerism in alkenes. The restricted rotation around the carbon-carbon double bond gives rise to two distinct stereoisomers: the cis (or Z) isomer, where the substituent groups are on the same side of the double bond, and the trans (or E) isomer, where they are on opposite sides. This fundamental principle of stereochemistry is a cornerstone of organic chemistry education and research.

While not as commonly cited in introductory textbooks as simpler alkenes like 2-butene, this compound provides a more complex yet still comprehensible model for understanding the consequences of geometric isomerism. Its well-defined structure makes it an excellent substrate for demonstrating the application of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in the differentiation of geometric isomers. The distinct chemical shifts and coupling constants in the ¹H NMR spectra of the cis and trans isomers, for example, can be used to illustrate the impact of stereochemistry on the local electronic environment of the protons.

In a research context, the comparison of the physical and chemical properties of cis- and trans-2,2-dimethyl-3-hexene can provide insights into the effects of steric strain and dipole moments on molecular stability and reactivity. For instance, the higher reactivity of the cis isomer in epoxidation reactions, as mentioned in the previous section, can be partly attributed to the higher ground-state energy of the cis isomer due to steric hindrance between the alkyl groups. This difference in reactivity serves as a practical demonstration of how stereochemical principles can be used to predict and explain chemical behavior. The compound's utility as a model system is further exemplified in studies of photocatalyzed reactions, where it has been used to probe the lifetime of triplet exciplexes. researchgate.net

Comparative Analysis and Future Research Directions for Cis 2,2 Dimethyl 3 Hexene

Intramolecular and Intermolecular Steric Interactions in cis- vs. trans-2,2-Dimethyl-3-hexene (B1605396): Impact on Reactivity Profiles

The geometry of the double bond in cis- and trans-2,2-Dimethyl-3-hexene dictates the spatial arrangement of its bulky substituents, leading to significant differences in steric strain and, consequently, reactivity. In the cis-isomer, the tert-butyl group and the ethyl group are positioned on the same side of the double bond, resulting in substantial intramolecular steric hindrance. This forced proximity between the electron clouds of these alkyl groups leads to repulsive forces that increase the molecule's ground-state energy, making it less stable than its trans-counterpart.

In contrast, the trans-isomer arranges the tert-butyl and ethyl groups on opposite sides of the double bond, minimizing intramolecular steric clash. quora.com This arrangement allows for a more relaxed and lower-energy conformation. The difference in stability between cis and trans isomers can be quantified by comparing their heats of hydrogenation, with the less stable cis-isomer typically releasing more energy upon saturation.

This disparity in steric hindrance directly impacts the reactivity profiles of the two isomers. The double bond in cis-2,2-Dimethyl-3-hexene is more sterically shielded, making it less accessible to incoming reagents. This steric bulk can slow down the rates of chemical reactions, a phenomenon known as steric hindrance. wikipedia.org For reactions involving attack at the double bond, such as electrophilic additions or catalytic hydrogenations, the activation energy is generally higher for the cis-isomer due to the greater steric repulsion in the transition state.

Intermolecular interactions are also influenced by the isomeric form. The more linear profile of the trans-isomer allows for more efficient packing in the solid state and stronger van der Waals forces between molecules compared to the more contorted shape of the cis-isomer. This can be reflected in their physical properties, such as boiling points.

| Feature | cis-2,2-Dimethyl-3-hexene | trans-2,2-Dimethyl-3-hexene |

|---|---|---|

| Intramolecular Steric Strain | High (tert-butyl and ethyl groups on the same side) | Low (tert-butyl and ethyl groups on opposite sides) |

| Relative Stability | Less stable | More stable |

| Accessibility of Double Bond | Sterically hindered | More accessible |

| Reactivity in Addition Reactions | Generally lower due to higher activation energy | Generally higher due to lower activation energy |

Structure-Reactivity Relationships within Alkene Homologues and Constitutional Isomers

The reactivity of an alkene is a delicate balance of electronic and steric effects. When comparing this compound to its homologues and constitutional isomers, these relationships become evident. Alkenes are generally reactive due to the presence of the electron-rich pi (π) bond. libretexts.orglibretexts.org

Electronic Effects: Alkyl groups attached to the double bond are electron-donating, which stabilizes the alkene. The stability of an alkene generally increases with the number of alkyl substituents on the double bond carbons. Electron-donating substituents increase the reactivity of an alkene in reactions like electrophilic additions by stabilizing the carbocation intermediate that forms. msu.edu

Steric Effects: As the size of the alkyl groups increases, steric hindrance becomes a more dominant factor, often overriding electronic effects. quora.com In the case of this compound, the presence of the bulky tert-butyl group significantly shields the double bond, reducing its reactivity despite being tetrasubstituted.

Let's consider a comparison with its constitutional isomer, 2,3-Dimethyl-2-hexene. This isomer also has a tetrasubstituted double bond but features methyl groups instead of a tert-butyl group at one of the carbons. The reduced steric bulk around the double bond in 2,3-Dimethyl-2-hexene would likely lead to a higher reactivity in many addition reactions compared to the sterically congested 2,2-Dimethyl-3-hexene.

| Compound | Substitution Pattern | Key Steric Features | Predicted Relative Reactivity |

|---|---|---|---|

| cis-2,2-Dimethyl-3-hexene | Tetrasubstituted | High steric hindrance from tert-butyl group | Low |

| trans-2,2-Dimethyl-3-hexene | Tetrasubstituted | Moderate steric hindrance | Moderate |

| 2,3-Dimethyl-2-hexene | Tetrasubstituted | Lower steric hindrance than 2,2-dimethyl isomers | High |

| 1-Hexene | Monosubstituted | Minimal steric hindrance at one carbon of the double bond | Very High |

Emerging Methodologies for Selective Alkene Transformation and Advanced Functionalization

The challenge of functionalizing sterically hindered alkenes like this compound has spurred the development of innovative synthetic methods. Traditional methods often fail or give poor yields with such substrates.

Catalytic Approaches: Modern catalysis offers powerful tools to overcome the high activation barriers associated with hindered alkenes.

Rhodium-Catalyzed Functionalization: Research has shown that rhodium catalysts can facilitate the 1,4-addition of organoboranes to hindered trisubstituted alkenes. nih.govacs.org These methods could potentially be adapted for tetrasubstituted systems.

Nickel and Palladium Catalysis: Nickel and palladium catalysts are instrumental in cross-coupling reactions. Recent advances in ligand design have enabled the functionalization of previously unreactive, sterically demanding alkenes. bioengineer.org Multicatalytic sequential isomerization and cross-coupling reactions have been developed for the stereoselective synthesis of highly substituted alkenes. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient way to generate reactive radical intermediates that can engage in alkene functionalization. rsc.orgmdpi.com These methods can enable a wide range of transformations, including the introduction of two different functional groups across the double bond (difunctionalization), under conditions that are often compatible with complex molecules. researchgate.net

C-H Functionalization: Instead of reacting directly with the sterically inaccessible double bond, C-H functionalization strategies activate adjacent C-H bonds. This allows for the introduction of new functional groups at positions that would be difficult to access through traditional alkene chemistry. Rare-earth metal catalysts have shown promise in the regio- and stereoselective C-H activation and functionalization of various compounds with alkenes. researchgate.net

Future Research Directions in Stereoselective Synthesis and Catalysis Involving Highly Substituted Alkene Substrates

The synthesis of stereochemically pure, highly substituted alkenes remains a significant challenge in organic chemistry. rsc.org Future research will likely focus on several key areas to address this.

Development of Novel Catalysts: The design of new catalysts with precisely tailored steric and electronic properties is crucial. The goal is to create catalysts that can differentiate between the faces of a prochiral alkene and control the stereochemical outcome of a reaction, even in the presence of significant steric hindrance. This includes the development of more efficient chiral ligands for transition metals and the exploration of organocatalysis and biocatalysis.

Stereoselective Synthesis: There is a growing demand for methods that can produce specific stereoisomers of complex molecules, particularly in the pharmaceutical and materials sciences. Future research will aim to develop new synthetic routes that allow for the highly stereoselective construction of tetrasubstituted alkenes from simple precursors. rsc.orgucl.ac.uk This involves not only controlling the E/Z geometry of the double bond but also creating adjacent stereocenters with high fidelity.

Advanced Functionalization Strategies: The ability to selectively introduce a wide range of functional groups into a sterically hindered molecule is a major goal. This will involve expanding the scope of current methods, such as photoredox catalysis and C-H activation, to include a broader array of starting materials and functional group transformations. The development of multicatalytic systems, where two or more catalysts work in concert to perform complex transformations in a single step, is a particularly promising avenue. nih.gov

The ongoing efforts in these areas will not only provide solutions for the synthesis and modification of challenging molecules like this compound but also expand the toolkit of synthetic organic chemistry, enabling the construction of increasingly complex and functional molecular architectures.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing cis-2,2-Dimethyl-3-hexene with high stereochemical purity?

- Methodology : Use acid-catalyzed dehydration of 2,2-dimethyl-3-hexanol under controlled conditions (e.g., H3PO4 at 160–180°C) to favor the cis-alkene via Zaitsev orientation. Monitor reaction progress using gas chromatography (GC) with a chiral stationary phase (e.g., β-cyclodextrin) to resolve stereoisomers .

- Validation : Confirm stereochemistry via <sup>1</sup>H NMR coupling constants (JHH ~10–12 Hz for cis-alkenes) and comparison with computational NMR predictions .

Q. How can the physical properties of cis-2,2-Dimethyl-3-hexene be experimentally determined?

- Approach :

- Boiling Point : Use fractional distillation under reduced pressure to minimize thermal decomposition.

- Surface Tension/Dielectric Constant : Apply the pendant drop method with a tensiometer and dielectric spectroscopy .

- Thermodynamic Data : Measure enthalpy (ΔH) via calorimetry and compare with calculated values from group contribution methods (e.g., Benson’s increments) .

Q. What analytical techniques are suitable for distinguishing cis-2,2-Dimethyl-3-hexene from its trans-isomer or structural analogs?

- Chromatography : Use GC or HPLC with polar columns (e.g., PEG-based) to exploit polarity differences between isomers .

- Spectroscopy :

- IR : Identify alkene C-H out-of-plane bending vibrations (cis: ~700–730 cm<sup>−1</sup>; trans: ~960–980 cm<sup>−1</sup>).

- <sup>13</sup>C NMR : Compare chemical shifts of allylic carbons, which differ due to steric environments .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical thermodynamic properties of cis-2,2-Dimethyl-3-hexene?

- Strategy :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to optimize molecular geometry and compute Gibbs free energy (ΔG°) .

- Compare calculated vibrational frequencies with experimental IR/Raman data to refine force fields.

- Troubleshooting : If ΔG° discrepancies exceed ±5 kJ/mol, re-evaluate solvent effects or anharmonic corrections in simulations .

Q. What mechanistic insights can be gained from studying the isomerization kinetics of cis-2,2-Dimethyl-3-hexene under thermal or catalytic conditions?

- Experimental Design :

- Thermal Isomerization : Heat the compound in an inert solvent (e.g., decalin) and track cis→trans conversion via time-resolved GC-MS.

- Catalytic Pathways : Test transition-metal catalysts (e.g., Pd/C or RhCl3) to assess activation barriers and selectivity .

- Data Analysis : Apply Eyring plots to derive activation parameters (ΔH<sup>‡</sup>, ΔS<sup>‡</sup>) and compare with DFT-computed transition states .

Q. How does the electron density distribution in cis-2,2-Dimethyl-3-hexene influence its reactivity in Diels-Alder or hydrogenation reactions?

- Computational Approach :

- Use natural bond orbital (NBO) analysis to quantify hyperconjugation between the alkene π-system and adjacent methyl groups.

- Predict regioselectivity in Diels-Alder reactions by mapping frontier molecular orbitals (HOMO/LUMO) via time-dependent DFT (TD-DFT) .

- Experimental Validation : Compare reaction rates and product distributions with less substituted alkenes (e.g., 3-hexene) to isolate steric/electronic effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectroscopic data for cis-2,2-Dimethyl-3-hexene?

- Root Causes :

- Sample purity issues (e.g., trace trans-isomers or oxidation products).

- Solvent effects on NMR chemical shifts.

- Resolution :

- Re-purify the compound via preparative GC or recrystallization.

- Re-run NMR in deuterated solvents (e.g., CDCl3) with internal standards (TMS) and cross-validate with computational shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。